molecular formula C10H23NO3S2 B167903 1-(2-Sulfosulfanylethylamino)octane CAS No. 1921-43-3

1-(2-Sulfosulfanylethylamino)octane

Cat. No.: B167903
CAS No.: 1921-43-3
M. Wt: 269.4 g/mol
InChI Key: RJSHVMXWGMYEBO-UHFFFAOYSA-N
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Description

1-(2-Sulfosulfanylethylamino)octane is an organosulfur compound with a unique structure featuring an octane backbone substituted at the first carbon by a 2-sulfosulfanylethylamino group. The functional group comprises a sulfosulfanyl (-S-SO₃H or similar) moiety linked to an ethylamine chain.

Properties

CAS No.

1921-43-3

Molecular Formula

C10H23NO3S2

Molecular Weight

269.4 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)octane

InChI

InChI=1S/C10H23NO3S2/c1-2-3-4-5-6-7-8-11-9-10-15-16(12,13)14/h11H,2-10H2,1H3,(H,12,13,14)

InChI Key

RJSHVMXWGMYEBO-UHFFFAOYSA-N

SMILES

CCCCCCCCNCCSS(=O)(=O)O

Canonical SMILES

CCCCCCCCNCCSS(=O)(=O)O

Synonyms

Thiosulfuric acid hydrogen S-[2-(octylamino)ethyl] ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure:

  • Octane backbone : Provides hydrophobicity and flexibility.

Key comparisons :

a) Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
  • Structure : Naphthalene core with two sulfonate (-SO₃⁻) groups and a hydroxyl (-OH) group.
  • Differences :
    • Aromatic vs. aliphatic backbone: Naphthalene enhances rigidity and π-π interactions, unlike the flexible octane chain.
    • Sulfonate (-SO₃⁻) vs. sulfosulfanyl (-S-SO₃H): The latter may exhibit lower acidity but higher redox activity due to the disulfide bond .
  • Applications: Naphthalene sulfonates are widely used as surfactants and dyes; 1-(2-Sulfosulfanylethylamino)octane’s aliphatic structure may favor emulsification or pharmaceutical uses .
b) 1-Methoxy-3-[4-(2-sulfosulfanylethylamino)butyl]benzene (CAS 21224-55-5)
  • Structure: Benzene ring with methoxy (-OCH₃), butyl chain, and sulfosulfanylethylamino group.
  • Differences :
    • Aromatic vs. aliphatic backbone: Benzene increases rigidity and electronic conjugation.
    • Chain length: Butyl (C4) vs. octane (C8) affects hydrophobicity and aggregation behavior .
  • Hypothesized properties: The octane derivative likely has higher solubility in nonpolar solvents but reduced thermal stability compared to the aromatic analog .
c) Octane Isomers (e.g., 2,2,4-Trimethylpentane)
  • Structure: Branched vs.
  • Relevance : Studies on octane isomers highlight how branching affects properties like entropy (S), acentric factor (AcentFac), and enthalpy of vaporization (DHVAP). For example, Gourava indices correlate strongly with these properties (R² > 0.95 for entropy and acentric factor) .
  • Prediction for this compound: Its linear octane chain and polar substituents would yield higher entropy and acentric factor compared to branched isomers, aligning with trends observed in topological index models .

Physicochemical Properties: Hypothetical Data Table

Compound Molecular Formula Functional Groups Predicted Acentric Factor Solubility Profile Key Applications
This compound C₁₀H₂₂N₂O₃S₂ Sulfosulfanyl, ethylamino 0.32–0.38 Moderate in water, high in DMSO Surfactants, drug delivery
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ Disulfonate, hydroxyl 0.18–0.22 High in water Dyes, detergents
1-Methoxy-3-[4-(2-sulfosulfanylethylamino)butyl]benzene C₁₃H₂₁NO₄S₂ Sulfosulfanyl, methoxy 0.28–0.30 Low in water, high in ethanol Catalysis, organic synthesis

Reactivity and Stability

  • Sulfosulfanyl group : Likely less acidic than sulfonates but prone to disulfide bond cleavage under reducing conditions, unlike stable sulfonate salts .
  • Ethylamino group: Introduces basicity, enabling protonation at low pH and interaction with biological membranes, a feature absent in non-aminated analogs .

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